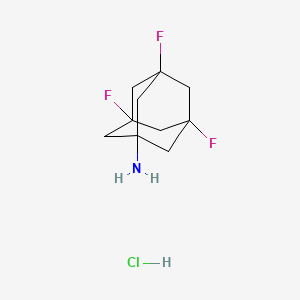
3,5,7-Trifluoroadamantan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3,5,7-Trifluoroadamantan-1-amine hydrochloride typically involves multiple steps, starting from adamantane. One common method includes the introduction of fluorine atoms at the 3, 5, and 7 positions of the adamantane ring, followed by the introduction of an amine group. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as the use of triethylboranes and β-nitrostyrenes, can facilitate the synthesis of unsaturated adamantane derivatives . Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3,5,7-Trifluoroadamantan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atoms and the amine group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like lithium in tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3,5,7-Trifluoroadamantan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of 3,5,7-Trifluoroadamantan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, similar compounds like amantadine exert their effects by increasing the synthesis and release of dopamine in the brain, which may also apply to this compound . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
3,5,7-Trifluoroadamantan-1-amine hydrochloride can be compared with other adamantane derivatives, such as:
Amantadine: Used as an antiviral and antiparkinsonian agent.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral agent. These compounds share the adamantane core structure but differ in their functional groups and specific applications.
Propriétés
Formule moléculaire |
C10H15ClF3N |
|---|---|
Poids moléculaire |
241.68 g/mol |
Nom IUPAC |
3,5,7-trifluoroadamantan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H14F3N.ClH/c11-7-1-8(12)3-9(13,2-7)6-10(14,4-7)5-8;/h1-6,14H2;1H |
Clé InChI |
IATHCNNJWNZKPH-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC3(CC1(CC(C2)(C3)F)F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B15299091.png)
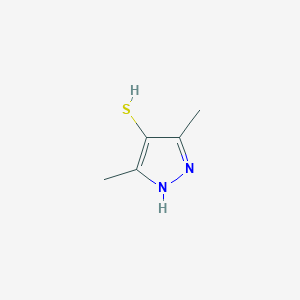
![1-{5-[(diethylamino)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine dihydrochloride](/img/structure/B15299102.png)
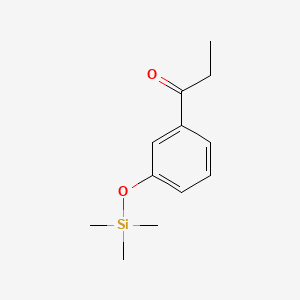
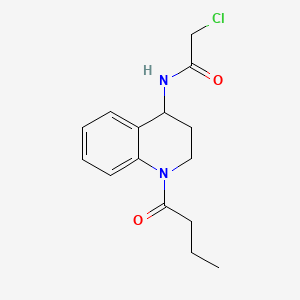
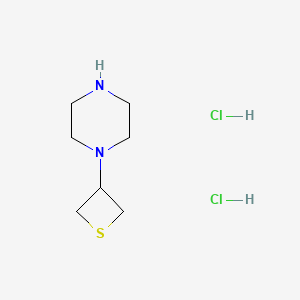
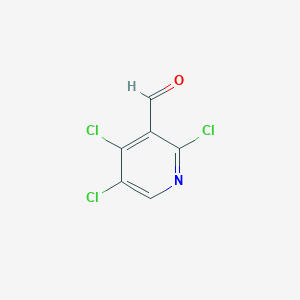
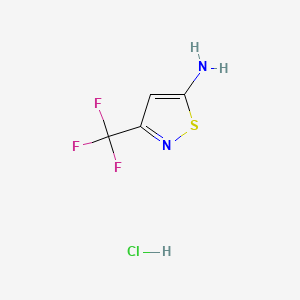
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-(3-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B15299140.png)
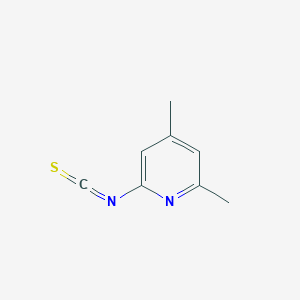

![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B15299153.png)
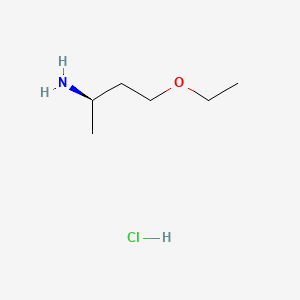
![[2-Hydroxy-6-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B15299178.png)
